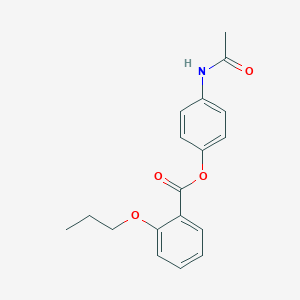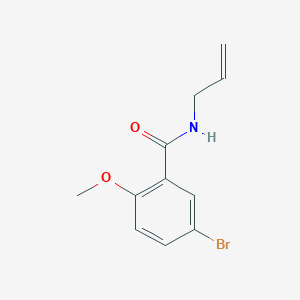![molecular formula C12H14N2O4 B268708 4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B268708.png)
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid, commonly known as MPAO, is a synthetic compound that belongs to the class of N-acyl amino acids. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemical research.
作用机制
MPAO exerts its biological effects by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit COX-2 and LOX activity, which leads to a decrease in the production of inflammatory mediators such as prostaglandins and leukotrienes. MPAO has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPAO has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to modulate glucose and lipid metabolism, which could potentially lead to the development of new treatments for metabolic disorders such as diabetes and obesity.
实验室实验的优点和局限性
One of the main advantages of using MPAO in lab experiments is its high purity and stability. It is also readily available and relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are several potential future directions for research on MPAO. One area of interest is its potential as a drug candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential as a modulator of glucose and lipid metabolism, which could lead to the development of new treatments for metabolic disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of MPAO involves a multi-step process that starts with the reaction of 3-nitrobenzoic acid with methylamine to form 3-(methylamino)benzoic acid. This intermediate is then reacted with ethyl acetoacetate to form 4-{[3-(methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid. The final product is obtained after purification through recrystallization.
科学研究应用
MPAO has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, MPAO has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
In biochemical research, MPAO has been used as a tool to study the role of N-acyl amino acids in cellular signaling pathways. It has been shown to modulate the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
属性
产品名称 |
4-{[3-(Methylcarbamoyl)phenyl]amino}-4-oxobutanoic acid |
|---|---|
分子式 |
C12H14N2O4 |
分子量 |
250.25 g/mol |
IUPAC 名称 |
4-[3-(methylcarbamoyl)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N2O4/c1-13-12(18)8-3-2-4-9(7-8)14-10(15)5-6-11(16)17/h2-4,7H,5-6H2,1H3,(H,13,18)(H,14,15)(H,16,17) |
InChI 键 |
WDZZPPZVHBBDJO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
规范 SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)

![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![N-[3-(3-methylbutoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268636.png)
![N-[2-(allyloxy)phenyl]-4-fluorobenzamide](/img/structure/B268638.png)
![N-{3-[(2-methylprop-2-en-1-yl)oxy]phenyl}-2-phenylacetamide](/img/structure/B268639.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)
![N-[4-(aminocarbonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B268643.png)

![N-{4-[acetyl(methyl)amino]phenyl}-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268650.png)